GPR132 Activation Potency: Palmitoylglycine Surpasses All Other N-Acyl Glycines
In a systematic potency ranking at the human GPR132 (G2A) receptor, PalGly demonstrates the highest activity among all tested N-acyl glycines and endogenous lipid activators [1]. The rank order places PalGly ahead of the oxidized fatty acid 9-HODE and significantly above unsaturated analogs including N-oleoylglycine and N-arachidonoylglycine [1].
| Evidence Dimension | GPR132 receptor activation potency (rank order) |
|---|---|
| Target Compound Data | Palmitoylglycine (PalGly) — Rank: 1 (highest potency) |
| Comparator Or Baseline | 9-HODE (Rank: ≈2); N-linoleoylglycine (Rank: ≈2); linoleamide (Rank: 3); N-oleoylglycine (Rank: 4); N-stearoylglycine (Rank: ≈4); N-arachidonoylglycine (Rank: 5); N-docosahexaenoylglycine (Rank: 6) |
| Quantified Difference | PalGly > 9-HODE ≈ N-linoleoylglycine > linoleamide > N-oleoylglycine ≈ N-stearoylglycine > N-arachidonoylglycine > N-docosahexaenoylglycine |
| Conditions | GPR132-expressing cell-based functional assays; human receptor |
Why This Matters
For researchers investigating GPR132-mediated signaling, substituting PalGly with N-oleoylglycine or N-arachidonoylglycine would yield substantially reduced receptor activation, compromising experimental validity.
- [1] Foster JR, Ueno S, Chen MX, et al. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132. Pharmacol Res Perspect. 2019;7(6):e00542. View Source
